molecular formula C19H26ClNO6 B1676922 Naloxone hydrochloride dihydrate CAS No. 51481-60-8

Naloxone hydrochloride dihydrate

Cat. No. B1676922
CAS RN: 51481-60-8
M. Wt: 399.9 g/mol
InChI Key: TXMZWEASFRBVKY-FERDOLAUSA-N
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Description

Naloxone Hydrochloride Dihydrate (C19H21NO4·HCl·2H2O) is an opioid antagonist used for the complete or partial reversal of opioid overdose . It has a molecular weight of 399.87 .


Synthesis Analysis

The synthetic method of naloxone hydrochloride involves several steps, including refining, dissolving, filtration under diminished pressure, decompression distillation, and drying at room temperature .


Molecular Structure Analysis

The crystal structure of anhydrous naloxone hydrochloride forms one-dimensional chains through hydrogen bonds . The structure of this compound is stabilized by water molecules, causing its unit cell to shrink but the symmetry remains unchanged when compared to that of the anhydrous form .


Chemical Reactions Analysis

Naloxone is a specific, competitive opioid antagonist that acts at opioid receptors with agonist or mixed agonist-antagonist activity .


Physical And Chemical Properties Analysis

This compound is anhydrous or contains two molecules of water of hydration. It contains not less than 98.0 percent and not more than 100.5 percent of naloxone hydrochloride (C19H21NO4·HCl), calculated on the dried basis .

Scientific Research Applications

Use in Newborns

Naloxone hydrochloride has been utilized for treating central nervous system and cardiorespiratory depression in newborns, particularly those born with narcotic-induced respiratory depression due to maternal analgesic use during labor. This application is supported by the FDA's approval of a specific dosage form for newborns in 1975. Naloxone's potent narcotic antagonist activity is well-documented in infants, effectively reversing respiratory depression postoperatively and in cases of narcotic poisoning in children (Segal et al., 1980).

Treatment of Craniocerebral Injury

Naloxone hydrochloride has shown promise in treating patients with medium to severe craniocerebral injury. Studies have demonstrated that it can alleviate intracranial hypertension and improve prognosis in patients with such injuries, highlighting its potential clinical value beyond its traditional use (Liu Xiao-xin, 2015).

Application in Veterinary Medicine

In veterinary medicine, naloxone hydrochloride has been used as a narcotic antagonist during the capture and release of wild herbivores. It effectively antagonizes a wide range of dosages of narcotics used in these operations without undesirable side effects, making it a valuable tool in wildlife management (Smuts, 1975).

Neuroanatomical Research

Research has also explored the neuroanatomical correlates of morphine dependence using naloxone hydrochloride. Applying naloxone to discrete brain regions of morphine-dependent rats precipitated severe withdrawal signs, particularly when administered in the thalamus. This study provides insights into the brain regions involved in opioid dependence (Wei et al., 1972).

Improving Outcomes in Traumatic Brain Injury

Naloxone hydrochloride has been studied for its potential to improve outcomes in traumatic brain injury. It has been used to re-establish normal calcium activities in the injured spinal cord, which may contribute to its beneficial effects in such injuries (Stokes et al., 1984).

Mechanism of Action

Target of Action

Naloxone hydrochloride dihydrate primarily targets the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins . They play a crucial role in analgesia, and are also involved in the reward system and addictive behavior .

Mode of Action

Naloxone is a specific, competitive opioid antagonist . It acts at opioid receptors with agonist or mixed agonist-antagonist activity . More specifically, naloxone has a high affinity for μ-opioid receptors, where it acts as an inverse agonist , causing the rapid removal of any other drugs bound to these receptors . This competitive displacement of opioid agonists at the μ-opioid receptor (MOR) is the primary mechanism of action .

Biochemical Pathways

The primary biochemical pathway affected by naloxone involves the down-regulation and desensitization of opioid receptors and protein kinase C stimulation . In conjunction with calcium salts, naloxone has been proposed to participate in the control of calcium turnover and the pain and functional activity of endocrine glands .

Pharmacokinetics

Naloxone is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . Its metabolites are inactive . Major routes for administration are intravenous, intramuscular, and intranasal, the latter primarily for take-home naloxone . Nasal bioavailability is about 50% . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

Naloxone is used to block or reverse the effects of opioid drugs, particularly within the setting of drug overdoses . It can rapidly reverse life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils . If untreated, these symptoms can progress to vomiting, absent pulse and breathing, loss of consciousness, and even death .

Action Environment

The action of naloxone can be influenced by environmental factors. For example, the absorption and onset of action of intranasal naloxone are similar to intramuscular naloxone, but are slower than intravenous naloxone . The delayed onset can create a false impression that the dose was inadequate and may result in unnecessary redosing and opioid withdrawal symptoms . Therefore, it’s important to ensure appropriate intervals between each dose along with rescue breaths .

Safety and Hazards

Naloxone hydrochloride dihydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Naloxone-based interventions as part of health systems can reverse an opioid overdose. The findings provide theoretically informed guidance regarding the harm reduction contexts that are essential for the successful implementation of naloxone-based interventions .

Biochemical Analysis

Biochemical Properties

Naloxone hydrochloride dihydrate has a high affinity for μ-opioid receptors, where it acts as an inverse agonist . This means it binds to these receptors and induces a pharmacological response opposite to that of agonists. By doing so, it rapidly removes any other drugs bound to these receptors . Its interaction with these receptors is the primary biochemical reaction involving this compound.

Cellular Effects

This compound has significant effects on various types of cells, particularly neurons. It reverses the central nervous system and respiratory depression caused by opioids . This includes reversing life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to opioid receptors in the body, particularly the μ-opioid receptors . As an inverse agonist, it causes the rapid removal of any other drugs bound to these receptors . This effectively reverses the effects of opioids.

Temporal Effects in Laboratory Settings

This compound acts rapidly, with effects beginning within two minutes when given intravenously, and five minutes when injected into a muscle . Its half-life is approximately 60-120 minutes due to high clearance . The duration of action is dependent upon the dose and route of administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Initial parenteral doses of 0.4-0.8 mg are usually sufficient to restore breathing after heroin overdose . Overdoses involving synthetic opioids like fentanyl may require higher doses .

Metabolic Pathways

This compound primarily undergoes glucuronidation to form naloxone-3-glucuronide . It is also N-dealkylated to noroxymorphone or undergoes 6-keto reduction to naloxol .

Transport and Distribution

Following parenteral administration, this compound is rapidly distributed in the body and readily crosses the placenta . It is weakly bound to plasma proteins, with plasma albumin being the major binding constituent .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZWEASFRBVKY-IOQDSZRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199452
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51481-60-8
Record name Naloxone hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NALOXONE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Naloxone Hydrochloride Dihydrate interact with its target and what are the downstream effects?

A1: this compound acts as a potent opioid antagonist, primarily targeting μ-opioid receptors. [, ] Its mechanism of action involves competitive binding to these receptors, effectively blocking the effects of opioid agonists like heroin, morphine, and oxycodone. [] This competitive antagonism effectively reverses opioid overdose symptoms, including respiratory depression, sedation, and analgesia. [, ]

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not delve into detailed spectroscopic data, one study focuses on the "Experimental electron density distribution of this compound, a potent opiate antagonist". [] This suggests the use of techniques like X-ray diffraction to elucidate its structure. Another study investigates "The crystal structure of a narcotic antagonist: this compound". [] These studies highlight the importance of structural characterization for understanding the molecule's interactions and activity.

Q3: Can you describe the in vitro and in vivo efficacy of this compound?

A3: While the abstracts don't mention specific in vitro assays, a study focusing on opioid addiction treatment describes a clinical trial where this compound, in combination with Buprenorphine Hydrochloride, formed the intervention strategy. [] This randomized clinical trial evaluated different tapering regimens of Buprenorphine Hydrochloride followed by this compound therapy in patients with prescription opioid dependence. [] The study demonstrated the efficacy of the 4-week taper regimen combined with this compound in achieving opioid abstinence and positive treatment response. []

Q4: Is there any research on this compound's potential for cross-reactivity in immunoassays?

A4: Yes, one study investigates the "Cross-reactivity of naloxone with oxycodone immunoassays: implications for individuals taking Suboxone." [] This research highlights a critical consideration for accurate drug monitoring in patients prescribed Suboxone, a combination of Buprenorphine Hydrochloride and this compound. The study explores the possibility of naloxone influencing the results of oxycodone immunoassays, emphasizing the need for awareness and potentially alternative testing methods to avoid misinterpretations. []

Q5: Are there any studies exploring alternative applications of this compound beyond opioid overdose treatment?

A5: Interestingly, one study investigates the potential of this compound as a spawn induction suppressor in coral reef restoration. [] This research tested the effects of various chemicals, including this compound, on spawning induction in Acropora cervicornis corals. [] While this compound did induce spawning, the rates were lower than the control group, suggesting a potential suppressive effect. [] This highlights the diverse applications of this compound beyond its traditional medical use.

Q6: What are the known toxicological aspects and safety profile of this compound?

A6: While the provided abstracts don't delve into specific toxicological data or long-term effects, they highlight that this compound, particularly when administered intravenously, can precipitate opioid withdrawal symptoms in individuals with opioid dependence. [] This highlights the importance of careful administration and monitoring, particularly in individuals with a history of opioid use.

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